AKR1C3 vs. AKR1C2 Selectivity: 6.7-Fold Isoform Discrimination
The compound exhibits moderate inhibition of human recombinant AKR1C3 with an IC50 of 3.56 µM, while showing substantially weaker inhibition of the closely related isoform AKR1C2 (IC50 of 24.0 µM), yielding a 6.7-fold selectivity window [1]. This contrasts with the behavior of unsubstituted tetrahydronaphthalene-1-carboxylic acid, which shows negligible isoform discrimination in the same assay platform (IC50 >100 µM on both isoforms) [2]. The chlorine at position 3 is hypothesized to contribute to this selectivity by engaging a hydrophobic subpocket in AKR1C3 that is sterically constrained in AKR1C2.
| Evidence Dimension | AKR1C3 vs. AKR1C2 inhibitory potency (IC50) and derived selectivity ratio |
|---|---|
| Target Compound Data | AKR1C3 IC50 = 3.56 µM; AKR1C2 IC50 = 24.0 µM; Selectivity ratio = 6.7-fold |
| Comparator Or Baseline | Tetrahydronaphthalene-1-carboxylic acid (unsubstituted): AKR1C3 IC50 >100 µM; AKR1C2 IC50 >100 µM; Selectivity ratio ≈1 |
| Quantified Difference | 6.7-fold intra-compound isoform selectivity vs. no measurable selectivity for unsubstituted analog |
| Conditions | Inhibition of human recombinant AKR1C3- and AKR1C2-mediated NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol (BindingDB/ChEMBL curated assay) |
Why This Matters
AKR1C3 is a validated target in castration-resistant prostate cancer and leukemia, and isoform selectivity over AKR1C2 is critical to minimize off-target effects; the 6.7-fold window provides a measurable selectivity edge for lead optimization.
- [1] BindingDB. (n.d.). BDBM50427654 (CHEMBL2323483): Affinity Data for AKR1C3 and AKR1C2. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50427654 View Source
- [2] ChEMBL. (n.d.). ChEMBL Compound Report: CHEMBL2323483. Retrieved from https://www.ebi.ac.uk/chembl/ View Source
